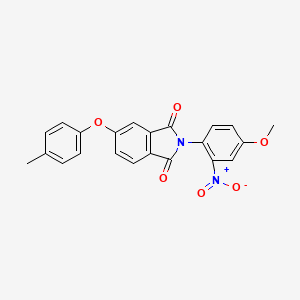![molecular formula C14H20ClNO5S B4042239 (2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B4042239.png)
(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate
Übersicht
Beschreibung
(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20ClNO5S and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.0750716 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Processes
Research on improving synthesis processes and reactions of related compounds has been explored. For instance, Obydennov et al. (2013) discuss an improved synthesis method for diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which could be related to the synthesis pathways of similar complex organic molecules, highlighting advances in organic synthesis techniques Obydennov, D. L., Röschenthaler, G., & Sosnovskikh, V. (2013). An improved synthesis and some reactions of diethyl 4-oxo-4H-pyran-2,5- dicarboxylate. Tetrahedron Letters, 54(49), 6545-6548.
Environmental Applications
The degradation of pollutants using advanced oxidation processes is another area of research. Pignatello and Sun (1995) demonstrate the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction, indicating the potential for similar compounds to be degraded in environmental settings Pignatello, J., & Sun, Y. (1995). Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction. Water Research, 29(7), 1837-1844.
Pharmaceutical Applications
In the pharmaceutical field, Croston et al. (2002) discovered the first nonpeptide agonist of the GPR14/urotensin-II receptor, showcasing the development of novel therapeutic agents. This research highlights the application of complex organic molecules in drug discovery and development Croston, G. et al. (2002). Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). Journal of Medicinal Chemistry, 45(23), 4950-4953.
Catalysis and Chemical Reactions
Research into catalysis and the development of novel chemical reactions is a crucial application of organic compounds. For instance, the study of polymorphic forms of certain compounds can lead to better understanding of material properties and their applications in catalysis Vogt, F. et al. (2013). A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride. Crystal Growth & Design, 13(12), 5353-5367.
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethoxy]-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS.C2H2O4/c1-14(2)7-8-15-9-10-16-12-5-3-11(13)4-6-12;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDHSKKMTRKWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCCSC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[4-(2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042172.png)
![1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid](/img/structure/B4042178.png)
![4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042180.png)
![2-(4-tert-butylphenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4042188.png)
![N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4042192.png)
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl N-(4-methylbenzoyl)glycylglycinate](/img/structure/B4042200.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4042203.png)
![[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4042210.png)

![8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methylquinoline](/img/structure/B4042221.png)
![N-[2-(butanoylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4042229.png)
![4-(2-{[N-(phenylacetyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4042233.png)

![N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4042256.png)
